[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol
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Overview
Description
[(4R,6R)-7,7-difluorodispiro[202413]heptan-6-yl]methanol is a unique chemical compound characterized by its dispiro structure and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . The difluoromethylation can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The choice of method depends on the specific requirements of the synthesis, such as the desired stereoselectivity and the nature of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide or amine groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can be compared with other similar compounds, such as:
Spiro-OMeTAD: A classic hole-transporting material used in perovskite solar cells.
Tofacitinib: A JAK1 selective inhibitor with a similar core scaffold.
The uniqueness of this compound lies in its dispiro structure and the presence of fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10F2O |
---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m0/s1 |
InChI Key |
QIELUBATFLDOKK-CAHLUQPWSA-N |
Isomeric SMILES |
C1CC12[C@@]3(C2(F)F)C[C@H]3CO |
Canonical SMILES |
C1CC12C3(C2(F)F)CC3CO |
Origin of Product |
United States |
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